molecular formula C14H16O2 B1337503 Benzyl Cyclohex-3-ene-1-carboxylate CAS No. 91503-67-2

Benzyl Cyclohex-3-ene-1-carboxylate

Cat. No. B1337503
Key on ui cas rn: 91503-67-2
M. Wt: 216.27 g/mol
InChI Key: MJEQUKHBEDFOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192968B2

Procedure details

(±)-3-Cyclohexene-1-carboxylic acid (50 g) was dissolved in N,N-dimethylformamide (550 ml), and triethylamine (170 ml) and benzyl bromide (61 ml) were added under ice cooling to stir the mixture at room temperature for 12 hours. Water was added, extraction was conducted with ethyl acetate, and the resultant organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1) to obtain the title compound (70.8 g) as a reddish brown oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
61 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C(N(CC)CC)C.[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CN(C)C=O>[CH:1]1([C:7]([O:9][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)O
Name
Quantity
550 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
61 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir the mixture at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
the resultant organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC=CCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 70.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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